N-(1-phenylpropan-2-yl)benzamide

Description

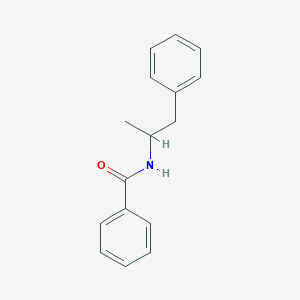

N-(1-phenylpropan-2-yl)benzamide (CAS No. 1795-95-5) is a secondary amide with the molecular formula C₁₆H₁₇NO and a molecular weight of 239.31 g/mol . Its structure consists of a benzamide group (-CO-NH-) linked to a 1-phenylpropan-2-yl moiety, which includes a methyl-substituted ethyl chain attached to a phenyl ring. Key synonyms include 1-phenyl-2-benzoylaminopropane and N-(1-Methyl-2-phenylethyl)benzamide .

The compound is synthesized via a DCC (N,N'-dicyclohexylcarbodiimide)-mediated coupling reaction between racemic amphetamine and flurbiprofen, a non-steroidal anti-inflammatory drug (NSAID) . This method is widely employed in pharmaceutical amide synthesis due to its high efficiency and yield.

Properties

IUPAC Name |

N-(1-phenylpropan-2-yl)benzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17NO/c1-13(12-14-8-4-2-5-9-14)17-16(18)15-10-6-3-7-11-15/h2-11,13H,12H2,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFZSLHBOLBFEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC=CC=C1)NC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1795-95-5 | |

| Record name | NSC20633 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20633 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(1-phenylpropan-2-yl)benzamide can be synthesized through the direct condensation of benzoic acids and amines. One efficient method involves the use of Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) under ultrasonic irradiation . This method is advantageous due to its high yield, eco-friendliness, and low reaction times.

Another synthetic route involves the reaction of benzoyl chloride with cumylamine in the presence of triethylamine and DMAP (4-dimethylaminopyridine) as a catalyst. The reaction is carried out in dichloromethane as a solvent, followed by purification using diisopropylether.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above. The choice of method depends on factors such as cost, yield, and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-phenylpropan-2-yl)benzamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzamide group to amines or other reduced forms.

Substitution: The compound can undergo substitution reactions, particularly at the benzamide functional group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

N-(1-phenylpropan-2-yl)benzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is investigated for its potential use in drug development, particularly for its analgesic and anti-inflammatory effects.

Industry: The compound is used in the production of polymers, resins, and other materials.

Mechanism of Action

The mechanism of action of N-(1-phenylpropan-2-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation.

Comparison with Similar Compounds

Key Observations

Substituent Effects on Reactivity and Properties: Rip-B (C₁₇H₁₉NO₃) incorporates electron-rich 3,4-dimethoxyphenyl groups, which may enhance solubility in polar solvents compared to the non-polar phenylpropan-2-yl group in the target compound . The tertiary amide in 2-Phenyl-N,N-di(propan-2-yl)benzamide reduces hydrogen-bonding capacity, likely decreasing water solubility but increasing lipophilicity .

Synthetic Efficiency :

- DCC-mediated coupling is a common method for high-yield amide synthesis, as demonstrated for both N-(1-phenylpropan-2-yl)benzamide and its fluorinated biphenyl analog . In contrast, Rip-B’s synthesis via benzoyl chloride achieves 80% yield but requires precise stoichiometry .

Biological Activity

N-(1-phenylpropan-2-yl)benzamide, a compound belonging to the benzamide class, has garnered attention for its diverse biological activities. This article explores its biological mechanisms, potential therapeutic applications, and relevant research findings.

Overview of this compound

This compound is characterized by the presence of a benzamide functional group linked to a phenylpropan-2-yl moiety. Its molecular formula is C16H17N and it has a molecular weight of approximately 239.32 g/mol. The compound's structure enables various chemical reactions, which are critical for its biological activity.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. Key mechanisms include:

- Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory pathways, suggesting anti-inflammatory properties.

- Receptor Modulation : It may modulate receptor activity, influencing cellular signaling pathways that affect immune responses and inflammation.

Therapeutic Applications

This compound is being investigated for various therapeutic applications:

- Anti-inflammatory Agents : Due to its enzyme inhibition capabilities, it may be useful in treating inflammatory diseases.

- Anticancer Properties : Preliminary studies indicate potential antiproliferative effects on cancer cell lines, particularly in breast cancer .

- Immunosuppressive Effects : Its modulation of lymphocyte trafficking suggests a role in immunosuppressive therapies.

Case Studies and Experimental Data

Several studies have highlighted the biological activities of this compound:

Comparison with Similar Compounds

To understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| N-(1-amino-1-oxo-3-phenylpropan-2-yl)benzamide | Contains amino and oxo groups | Potential anti-inflammatory effects |

| N-(1-[naphthalen-2-yl]amino]-1-oxo-3-phenylpropan-2-yl)benzamide | Naphthyl group increases aromaticity | Altered reactivity profile |

| N-(4-methylphenyl)-N-(1-amino)-1-propanone | Lacks oxo group | Different biological activity due to structural differences |

Q & A

Basic Question: What are the standard synthetic protocols for N-(1-phenylpropan-2-yl)benzamide?

Methodological Answer:

The synthesis typically involves acylation of 1-phenylpropan-2-amine with benzoyl chloride under basic conditions. Pyridine is often used as both a solvent and acid scavenger. For example:

- Step 1: React 1-phenylpropan-2-amine with benzoyl chloride in pyridine at reflux for 4 hours to form the amide bond .

- Step 2: Purify via column chromatography or recrystallization. Optimization of reaction time and temperature (e.g., 60–80°C) improves yield .

Basic Question: How is the structural characterization of this compound performed?

Methodological Answer:

Key techniques include:

- NMR Spectroscopy: Assign signals for the benzamide carbonyl (~167–170 ppm in NMR) and chiral center protons (δ 4.0–4.5 ppm in NMR) .

- X-ray Crystallography: Resolve stereochemistry using SHELX software for refinement. The undefined stereocenter at C1 can be analyzed via Flack parameter determination .

- Mass Spectrometry: Confirm molecular weight (239.131 Da) using high-resolution ESI-MS .

Advanced Question: How can computational methods aid in designing derivatives of this compound for anticancer activity?

Methodological Answer:

Integrated computational workflows include:

- Docking Studies: Screen derivatives against targets like PARP-1 or EGFR using AutoDock Vina. Focus on hydrogen bonding with the benzamide moiety .

- QSAR Modeling: Correlate substituent hydrophobicity (e.g., LogP = 3.4–3.6) with cytotoxicity using partial least squares regression .

- MD Simulations: Assess binding stability (RMSD < 2 Å over 100 ns) for prioritized candidates .

Advanced Question: What strategies are employed to study structure-activity relationships (SAR) in benzamide derivatives?

Methodological Answer:

- Substituent Variation: Modify the phenyl or propan-2-yl groups to alter steric/electronic effects. For example, fluorination at the benzamide ring enhances metabolic stability .

- Bioisosteric Replacement: Replace the amide with thioamide or sulfonamide groups to assess potency changes in kinase inhibition assays .

- In Silico Clustering: Group derivatives by topological polar surface area (29.1 Ų) and hydrogen-bonding capacity to predict bioavailability .

Advanced Question: How is the biological activity of this compound evaluated in vitro and in vivo?

Methodological Answer:

- In Vitro: Test cytotoxicity via MTT assays (IC values against HeLa or MCF-7 cells). Measure apoptosis using Annexin V/PI staining .

- In Vivo: Administer derivatives (10–50 mg/kg) in xenograft models. Monitor tumor volume reduction and toxicity via histopathology .

- Mechanistic Studies: Western blotting for caspase-3 activation or PARP cleavage confirms apoptotic pathways .

Advanced Question: How can enantiomeric purity of this compound be determined?

Methodological Answer:

- Chiral HPLC: Use a Chiralpak AD-H column with hexane:isopropanol (90:10) to resolve enantiomers (retention time difference > 2 min) .

- Optical Rotation: Compare specific rotation ([α]) with literature values. The undefined stereocenter may require asymmetric synthesis for pure enantiomers .

Advanced Question: What crystallographic challenges arise in resolving this compound’s structure?

Methodological Answer:

- Twinned Crystals: Use SHELXL’s TWIN command to refine data from non-merohedral twinning .

- Disorder Modeling: Apply PART instructions for disordered phenyl rings or solvent molecules .

- High-Resolution Data: Collect at synchrotron sources (λ = 0.7–1.0 Å) to improve R-factor convergence (< 5%) .

Advanced Question: How can conflicting physicochemical data (e.g., LogP) be resolved?

Methodological Answer:

- Experimental Validation: Measure LogP via shake-flask method (octanol/water partition) and compare with computational predictions (XLogP3 = 3.6 vs. experimental 3.44) .

- Statistical Analysis: Use Bland-Altman plots to assess bias between different measurement techniques .

Advanced Question: What methods identify polymorphism in this compound?

Methodological Answer:

- DSC/TGA: Detect polymorphic transitions via endothermic peaks (ΔH fusion ~150 J/g) .

- PXRD: Compare diffraction patterns (e.g., 2θ = 10–30°) for form I vs. form II .

- Hot-Stage Microscopy: Observe melting-recrystallization behavior under polarized light .

Advanced Question: How can solubility challenges be addressed for in vivo studies?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.